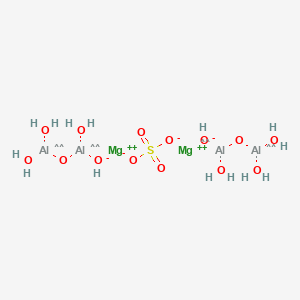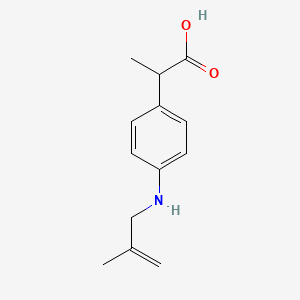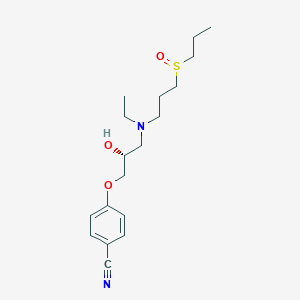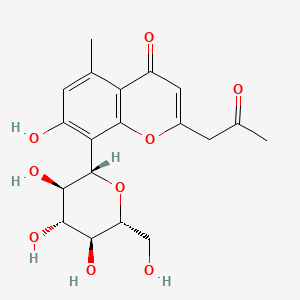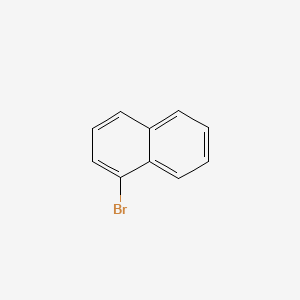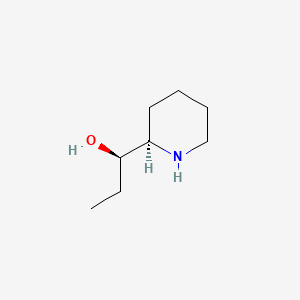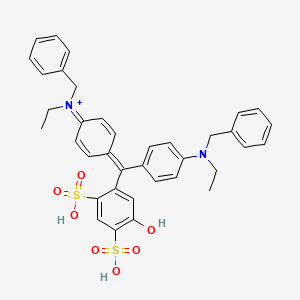
金硫葡萄糖
描述
Aurothioglucose, also known as gold thioglucose, was formerly used to treat rheumatoid arthritis. Contemporary research on the effect of gold salts treatment began in 1935, primarily to reduce inflammation and to slow disease progression in patients with rheumatoid arthritis. The use of gold compounds has decreased since the 1980s owing to numerous side effects, limited efficacy, and slow onset of action. Many if not most gold compounds that were indicated for rheumatoid arthritis therapy have since been replaced with the use of various current disease modifying anti-rheumatic drugs (DMARDs) like methotrexate and others, which are far more effective.
A thioglucose derivative used as an antirheumatic and experimentally to produce obesity in animals.
作用机制
Aurothioglucose, also known as gold thioglucose, is a gold compound that was formerly used to treat rheumatoid arthritis . This article will discuss the mechanism of action of aurothioglucose, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Aurothioglucose primarily targets the immune system, specifically the inflammatory processes associated with rheumatoid arthritis . It has been shown to inhibit protein kinase C, a metalloenzyme containing Zn(2+) bound to cysteine and histidine residues, which plays a crucial role in intracellular signal transduction by phosphorylating serine/threonine residues in the protein .
Mode of Action
It is known to decrease synovial inflammation and retard cartilage and bone destruction . In patients with inflammatory arthritis, such as adult and juvenile rheumatoid arthritis, aurothioglucose can decrease the inflammation of the joint lining .
Biochemical Pathways
Aurothioglucose affects several biochemical pathways. One of the major pathways that aurothioglucose targets is the PI3K/AKT/mTOR pathway . This pathway is involved in the regulation of cell proliferation, apoptosis, and angiogenesis, and it is commonly associated with disease progression and tumorigenesis .
Pharmacokinetics
After administration, patient serum levels of gold rise sharply but decline over the following week . Peak levels with aqueous preparations are higher and decline faster than those with oily preparations . Regular weekly administration produces a continuous rise in the basal value for several months, after which the serum level becomes relatively stable .
Result of Action
The primary result of aurothioglucose’s action is the reduction of inflammation and slowing of disease progression in patients with rheumatoid arthritis . This effect prevents the inflammation from destroying the bone and cartilage surrounding the joints and prevents or slows the development of deformities of the joints .
Action Environment
The action of aurothioglucose can be influenced by environmental factors. For instance, research has shown that the formation and release of aurothioglucose from thioglucose-loaded gold nanoparticles can be induced by near-infrared (NIR) irradiation . This combined anti-cancer effect of thermotherapy and chemotherapy could be expected to have no risk of uncontrollable aurothioglucose burst release and leakage without NIR irradiation .
科学研究应用
癌症治疗
金硫葡萄糖在癌症治疗方面具有潜力。 它可以通过近红外辐射从硫葡萄糖负载的金纳米颗粒中形成并释放,表现出光热疗法和化学疗法的联合抗癌作用 . 这种方法允许控制药物释放,最大限度地降低不受控制的药物爆发释放和泄漏的风险 .
类风湿性关节炎治疗
历史上,金硫葡萄糖用于治疗类风湿性关节炎。 它被用于治疗早期活动性成人和青少年型类风湿性关节炎,这些关节炎不能通过其他抗炎药充分控制 . 然而,由于副作用和更有效的治疗方法的出现,它的使用已经减少 .
纳米技术
在纳米技术中,金硫葡萄糖在金纳米粒子中形成金离子复合药物中发挥作用。 这些纳米粒子可用于靶向药物递送系统,特别是在近红外辐射下治疗实体瘤 .
生化研究
金硫葡萄糖参与与它的抗癌作用以及它与其他生化化合物相互作用相关的生化研究。 它的形成和从金纳米粒子的释放已通过高分辨率质谱法得到证实,为其作用机制提供了见解 .
药效学
金硫葡萄糖的药效学已经过研究,发现患者血清中的金含量在给药后迅速升高,但在接下来的几周内下降。 这种理解对于治疗应用中的剂量和疗效至关重要 .
药物化学
金硫葡萄糖在药物化学中的作用包括其历史用途以及它在生理条件下发生的化学反应。 它在氧化态为+I,并且假设以水溶性非离子形式存在于聚合物中 .
生化分析
Biochemical Properties
Aurothioglucose plays a significant role in biochemical reactions, particularly in the context of rheumatoid arthritis treatment .
Cellular Effects
Aurothioglucose influences cell function by reducing inflammation and slowing disease progression in patients with rheumatoid arthritis .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aurothioglucose change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of Aurothioglucose vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses have not been extensively studied, it is known that the use of gold compounds has decreased since the 1980s due to numerous side effects, limited efficacy, and slow onset of action .
Metabolic Pathways
Aurothioglucose is involved in metabolic pathways related to the treatment of rheumatoid arthritis . It interacts with enzymes or cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and may affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
属性
CAS 编号 |
12192-57-3 |
|---|---|
分子式 |
C6H31AuO5S |
分子量 |
412.34 g/mol |
IUPAC 名称 |
gold(1+);molecular hydrogen;(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate |
InChI |
InChI=1S/C6H12O5S.Au.10H2/c7-1-2-3(8)4(9)5(10)6(12)11-2;;;;;;;;;;;/h2-10,12H,1H2;;10*1H/q;+1;;;;;;;;;;/p-1/t2-,3-,4+,5-,6-;;;;;;;;;;;/m1.........../s1 |
InChI 键 |
DWHOHDLMDHWAKJ-ZXFLYBOBSA-M |
SMILES |
C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+] |
手性 SMILES |
[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)[S-])O)O)O)O.[Au+] |
规范 SMILES |
[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+] |
外观 |
Solid powder |
颜色/形态 |
Yellow crystals |
Key on ui other cas no. |
12192-57-3 |
Pictograms |
Irritant; Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
Following the date of manufacture, sterile aurothioglucose suspension ... /has an expiration date/ of 5 years. |
溶解度 |
Slightly soluble in propylene glycol; practically insoluble in acetone, alcohol, chloroform, and ether Soluble in water with decomposition. |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Aureotan Auromyose Aurothioglucose Aurothioglucose, beta D Isomer Aurothioglucose, beta-D Isomer Aurothioglucose, Sodium Salt, beta-D Isomer B Oleosum, Solganal beta-D Isomer Aurothioglucose Gold 50 Gold Thioglucose Gold-50 Gold50 Oleosum, Solganal B Solganal Solganal B Oleosum Solganol Thioglucose, Gold Thioglucosoaurate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of aurothioglucose?
A1: While the exact mechanism of action remains incompletely understood, research suggests that aurothioglucose primarily exerts its effects by interacting with sulfhydryl groups on proteins. [, ] This interaction can lead to the inhibition of various enzymes, particularly those involved in inflammatory and immune responses. []
Q2: Can you elaborate on the interaction of aurothioglucose with selenium-dependent glutathione peroxidase (SeGSH-Px)?
A2: Aurothioglucose has been shown to inhibit SeGSH-Px activity both in vitro and in vivo. [, ] This inhibition appears to be competitive and reversible, suggesting a direct interaction between the gold complex and the enzyme. [] Decreased SeGSH-Px activity can contribute to increased oxidative stress, which may play a role in both its therapeutic and toxic effects. [, ]
Q3: How does aurothioglucose affect the Nuclear Factor-kappa B (NF-κB) pathway?
A3: Studies indicate that aurothioglucose can inhibit the nuclear translocation of NF-κB, a key transcription factor involved in inflammation. [] This inhibition likely contributes to its anti-inflammatory effects by downregulating the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). []
Q4: What is the molecular formula and weight of aurothioglucose?
A4: The molecular formula of aurothioglucose is C6H11AuO5S, and its molecular weight is 392.18 g/mol.
Q5: Is there any information available on spectroscopic data for aurothioglucose?
A5: While the provided research papers do not contain specific spectroscopic data (e.g., NMR, IR) for aurothioglucose, such information is crucial for confirming its structure and purity. These techniques can provide insights into the compound's structure, bonding, and interactions with other molecules.
Q6: How does the formulation of aurothioglucose affect its properties and applications?
A6: Aurothioglucose is often administered as an oily suspension (for example, Solganal) for intramuscular injection. [, , , ] The oily formulation allows for slower absorption, potentially reducing the incidence and severity of adverse reactions compared to aqueous solutions. [, , ]
Q7: Does aurothioglucose exhibit any catalytic properties?
A7: Aurothioglucose itself is not known to possess direct catalytic properties. Its mode of action primarily revolves around inhibiting enzymatic activity rather than catalyzing reactions. []
Q8: How is aurothioglucose absorbed, distributed, metabolized, and excreted in the body?
A8: Aurothioglucose is poorly absorbed after intramuscular administration. [] Following absorption, it is distributed to various tissues, with a tendency to accumulate in the kidneys. [] The metabolism and excretion of aurothioglucose are not fully elucidated in the provided research but likely involve binding to plasma proteins and eventual excretion through the kidneys. [, ]
Q9: How do the pharmacokinetic properties of aurothioglucose compare to other gold-containing drugs?
A9: Aurothioglucose, when administered intramuscularly as an oily suspension, exhibits slower absorption compared to aqueous solutions of gold salts like sodium aurothiomalate. [, , , ] This difference in absorption rate can influence the incidence and severity of adverse reactions.
Q10: What are the main in vitro and in vivo models used to study the effects of aurothioglucose?
A10: Various in vitro models, including isolated enzyme assays, cell cultures (e.g., rat peritoneal macrophages), and mouse calvaria cultures, have been employed to investigate the effects of aurothioglucose on enzyme activity, inflammation, and bone resorption. [, , ] In vivo studies primarily utilize rodent models, such as mice and rats, to evaluate its impact on conditions like rheumatoid arthritis, pemphigus vulgaris, and experimental allergic encephalomyelitis. [, , , , , , , ]
Q11: Has aurothioglucose demonstrated efficacy in treating conditions beyond rheumatoid arthritis?
A11: Yes, research suggests potential benefits of aurothioglucose in managing pemphigus vulgaris, an autoimmune blistering disease. [, ] Low-dose aurothioglucose has shown promise in inducing and maintaining remission in some patients. []
Q12: What are the known toxicological and safety concerns associated with aurothioglucose?
A12: Aurothioglucose can cause a range of adverse reactions, with the most common being skin eruptions, stomatitis (mouth sores), and proteinuria (protein in the urine). [, ] These reactions are often dose-dependent and may necessitate treatment discontinuation. [, , ]
Q13: Are there any genetic factors that might predispose individuals to adverse reactions from aurothioglucose?
A13: Interestingly, research suggests a possible link between HLA-DR3 positivity and an increased risk of both toxicity and favorable response to aurothioglucose in rheumatoid arthritis patients. [] This finding highlights the complex interplay between genetics and drug response.
Q14: Are there ongoing efforts to improve the delivery and targeting of aurothioglucose?
A14: While the provided research papers primarily focus on traditional intramuscular administration of aurothioglucose, exploring alternative drug delivery systems, such as nanoparticles, could potentially enhance its efficacy and reduce toxicity. [] Nanoparticle-based delivery could allow for targeted delivery to specific tissues, improving therapeutic outcomes while minimizing off-target effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


